molecular formula C13H15NO8 B387561 (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate CAS No. 664311-33-5

(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate

Cat. No.: B387561
CAS No.: 664311-33-5
M. Wt: 313.26g/mol
InChI Key: HAFYFYSWTLFKFB-UHFFFAOYSA-N
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Description

(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is an organic compound characterized by its unique structure, which includes acetyloxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is used as a building block for the synthesis of more complex molecules.

Biology

Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can affect cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is unique due to the presence of both acetyloxy and nitrophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

664311-33-5

Molecular Formula

C13H15NO8

Molecular Weight

313.26g/mol

IUPAC Name

[acetyloxy-(4,5-dimethoxy-2-nitrophenyl)methyl] acetate

InChI

InChI=1S/C13H15NO8/c1-7(15)21-13(22-8(2)16)9-5-11(19-3)12(20-4)6-10(9)14(17)18/h5-6,13H,1-4H3

InChI Key

HAFYFYSWTLFKFB-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C

Origin of Product

United States

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